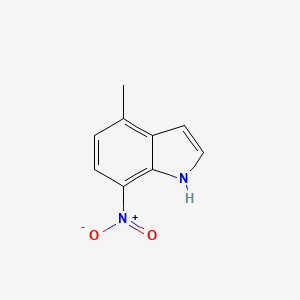

4-methyl-7-nitro-1H-indole

描述

Indole Derivatives in Chemical Research

Indole derivatives occupy a central position in contemporary chemical research due to their remarkable structural diversity and potential for modification through various synthetic approaches. The indole moiety serves as a fundamental building block in organic synthesis, with researchers continuously exploring novel methodologies for creating substituted variants with enhanced properties. Recent advances in indole chemistry have significantly expanded the synthetic toolbox available to chemists, enabling the construction of complex indole architectures with unprecedented efficiency and selectivity.

The development of methodologies for indole synthesis has evolved from classical approaches to sophisticated modern techniques. Traditional methods such as the Fischer Indole Synthesis have provided foundational understanding of indole formation mechanisms, while contemporary strategies involving metal-catalyzed reactions, carbon-hydrogen activation processes, and environmentally conscious synthesis approaches have revolutionized the field. These methodological advances have particular relevance for compounds like this compound, where precise control of substitution patterns requires sophisticated synthetic strategies.

Multicomponent reactions have emerged as powerful tools for indole derivative synthesis, offering pathways to complex heterocyclic structures with significant potential for further functionalization. The integration of indoles in these reaction schemes allows for the design of polycyclic molecules incorporating multiple fused heterocyclic scaffolds, creating opportunities for developing compounds with enhanced biological and pharmaceutical relevance. Transition metal catalysis, particularly involving palladium, copper, ruthenium, rhodium, and gold, has demonstrated exceptional versatility and efficiency in indole synthesis and functionalization.

Historical Context and Discovery of this compound

The development of this compound emerges from the broader historical context of nitroindole chemistry, which has evolved through systematic investigations of substitution patterns on the indole ring system. Nitration reactions of indole compounds have been extensively studied since the mid-twentieth century, with researchers establishing fundamental principles governing regioselectivity and reaction conditions. Historical investigations into the nitration of 2-alkylindoles revealed complex mechanistic pathways and established orientation rules that guide contemporary synthetic approaches.

The synthetic accessibility of this compound relies primarily on nitration methodologies applied to appropriately substituted indole precursors. The process typically involves treating 4-methylindole with nitrating agents such as nitric acid or mixtures of nitric and sulfuric acids under carefully controlled conditions. The selective introduction of the nitro group at the 7-position requires precise temperature control and concentration management to minimize side reactions and ensure high yields of the desired product.

Research into polynitration patterns of methylindoles has provided crucial insights into the formation of compounds like this compound. Studies examining the nitration of 2-methylindole and related compounds in concentrated nitric acid have revealed the mechanistic complexities underlying multiple nitro group introduction and the factors governing regioselectivity. These investigations have established that the differing mechanisms of nitration in sulfuric acid versus nitric or acetic acids significantly influence product distributions and substitution patterns.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry due to the unique electronic and steric effects introduced by its substitution pattern. The combination of electron-donating methyl and electron-withdrawing nitro substituents creates a compound with distinctive reactivity characteristics that differ substantially from the parent indole structure. This electronic modulation affects the compound's behavior in various chemical transformations, including reduction reactions, substitution processes, and coupling reactions.

The nitro group at the 7-position serves as a versatile functional handle for further chemical modifications. Reduction of the nitro group can generate the corresponding amino derivative, providing access to a range of functionalized indole compounds through subsequent amide formation or other nitrogen-based chemistry. The strategic positioning of both substituents allows for selective functionalization reactions that can introduce additional complexity while maintaining the fundamental indole architecture.

Contemporary research in heterocyclic chemistry has emphasized the importance of compounds like this compound as intermediates in the synthesis of more complex molecular architectures. The compound's potential for participation in carbon-hydrogen activation reactions, cross-coupling processes, and other modern synthetic transformations makes it a valuable building block for accessing structurally diverse indole derivatives. The electron-withdrawing nitro group can facilitate certain types of nucleophilic substitution reactions, while the methyl group provides opportunities for further functionalization through radical or electrophilic processes.

Table 2: Synthetic Applications and Reactivity Patterns of this compound

| Reaction Type | Functional Group Targeted | Expected Products | Applications |

|---|---|---|---|

| Reduction | Nitro group | 4-Methyl-7-amino-1H-indole | Pharmaceutical intermediates |

| Electrophilic Substitution | Indole ring positions | Polysubstituted derivatives | Material science applications |

| Cross-coupling | Nitro-activated positions | Arylated indoles | Advanced synthetic intermediates |

| Oxidation | Methyl group | 4-Carboxy-7-nitro-1H-indole | Chemical probe development |

Position of this compound within the Indole Scaffold Family

Within the extensive family of indole derivatives, this compound represents a specific subset characterized by simultaneous methyl and nitro substitution. This positioning distinguishes it from other nitroindole isomers such as 4-methyl-5-nitro-1H-indole, which bears the nitro group at the 5-position instead of the 7-position. The regioisomeric differences between these compounds result in significantly different electronic distributions and reactivity patterns, highlighting the importance of precise substitution control in indole chemistry.

The broader indole scaffold family encompasses thousands of natural and synthetic derivatives, ranging from simple methylated variants to complex polycyclic structures incorporating multiple heterocyclic systems. Natural indole derivatives include essential biological molecules such as tryptophan, serotonin, and various plant hormones, demonstrating the fundamental importance of the indole framework in biological systems. Synthetic indole derivatives have found applications across diverse fields, including pharmaceuticals, materials science, and chemical biology.

Comparative analysis of this compound with related nitroindole derivatives reveals distinctive patterns in electronic properties and potential applications. The 7-nitroindole framework appears in various research contexts, including studies of nitroindole reactivity and investigations of structure-activity relationships in biologically active compounds. The specific combination of 4-methyl and 7-nitro substitution creates a unique electronic environment that may confer particular advantages in certain synthetic applications or biological evaluations.

The compound's position within current indole research priorities reflects broader trends in heterocyclic chemistry toward developing compounds with precise substitution patterns and predictable properties. Modern synthetic methodologies enable the preparation of specifically substituted indoles like this compound with high efficiency and selectivity, supporting investigations into structure-property relationships and potential applications. The availability of this compound through established synthetic routes facilitates its incorporation into research programs focused on indole-based drug discovery, materials development, and fundamental chemical investigations.

Table 3: Comparative Analysis of Related Nitroindole Derivatives

| Compound | Chemical Abstracts Service Number | Molecular Weight | Key Distinguishing Features |

|---|---|---|---|

| This compound | 289483-80-3 | 176.17 | Methyl at 4-position, nitro at 7-position |

| 4-Methyl-5-nitro-1H-indole | 165250-69-1 | 176.17 | Methyl at 4-position, nitro at 5-position |

| 7-Nitroindole | 6960-42-5 | 162.15 | Single nitro substitution at 7-position |

| 4-Methyl-7-nitroindoline | 179176-31-9 | 178.19 | Saturated indoline ring system |

属性

IUPAC Name |

4-methyl-7-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-2-3-8(11(12)13)9-7(6)4-5-10-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZHCIXJJSWNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CNC2=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468167 | |

| Record name | 4-methyl-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289483-80-3 | |

| Record name | 4-methyl-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-nitro-1H-indole typically involves the nitration of 4-methylindole. One common method is the reaction of 4-methylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

化学反应分析

Types of Reactions

4-methyl-7-nitro-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroindole derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

Oxidation: Nitroindole derivatives.

Reduction: 4-methyl-7-amino-1H-indole.

Substitution: Various substituted indole derivatives depending on the electrophile used.

科学研究应用

4-Methyl-7-nitro-1H-indole exhibits a range of biological activities, particularly in the following areas:

1. Anticancer Activity

- The compound has shown significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values ranging from 5.08 to 5.89 µM against HeLa cells, indicating strong anticancer potential. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which contributes to its cytotoxic effects .

2. Anti-inflammatory Effects

- Similar indole derivatives have demonstrated efficacy in reducing inflammation markers. For example, they inhibit protein denaturation, a standard method for assessing anti-inflammatory activity.

3. Antimicrobial Properties

- Indole derivatives, including this compound, have been evaluated for their antimicrobial activity against various bacterial strains, showing promising results .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other indole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Methyl-1H-Indole-3-Carbaldehyde | Lacks nitro group | Lower reactivity and different effects |

| 7-Nitro-1H-Indole-3-Carbaldehyde | Lacks methyl group | Different chemical properties |

| 4-Methyl-7-Amino-1H-Indole-3-Carbaldehyde | Contains amino group | Exhibits different reactivity compared to nitro group |

The presence of both the nitro and formyl groups in this compound contributes to its distinct chemical reactivity and biological activity compared to these other derivatives.

Case Studies

Several case studies highlight the biological potential of indole derivatives:

Cytotoxicity Study : A series of synthesized indoles were evaluated for their growth inhibition against MCF-7 human breast cancer cells. Some compounds exhibited GI50 values below 10 µM, indicating high potency against cancer cells.

Mechanistic Insights : Research has indicated that ROS generation plays a crucial role in mediating anticancer effects, suggesting that the ability to modulate oxidative stress is key to the therapeutic potential of these compounds .

Synthesis and Industrial Applications

The synthesis of this compound typically involves nitration followed by formylation of 4-methylindole. In industrial settings, optimizing reaction conditions can lead to high yield and purity using continuous flow reactors and automated systems.

作用机制

The mechanism of action of 4-methyl-7-nitro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.

相似化合物的比较

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Functional Group Variations

4-Methoxy-7-nitro-1H-indole (CAS: 175913-27-6)

- Structural Difference : Methoxy (-OCH₃) at position 4 instead of methyl (-CH₃).

- However, steric effects are similar.

- Synthesis : High-yield routes involve nitration of 4-methoxyindole precursors .

7-Nitro-1-tosyl-1H-indole (CAS: 1446428-14-3)

- Structural Difference : Tosyl (-SO₂C₆H₄CH₃) group at position 1.

- Impact : The tosyl group acts as a protecting group, stabilizing the indole nitrogen and altering reactivity for further functionalization. The nitro group at position 7 remains reactive for substitution reactions .

Ethyl 4-Methyl-7-nitro-1H-indole-2-carboxylate (CAS: 61149-52-8)

Electronic and Spectral Properties

NMR Spectroscopy

- This compound :

- 4-Methoxy-7-nitro-1H-indole :

Mass Spectrometry

Physicochemical and Reactivity Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polarity) | Key Reactivity Traits |

|---|---|---|---|---|

| This compound | 192.17 | >200 (decomp.) | Low in water | Electrophilic substitution at C-3 |

| 4-Methoxy-7-nitro-1H-indole | 208.17 | 180–185 | Moderate in DMSO | Nucleophilic demethylation |

| 7-Nitro-1-tosyl-1H-indole | 316.33 | >200 | Low in water | Tosyl deprotection under basic conditions |

| Ethyl this compound-2-carboxylate | 248.23 | 159–160 | Soluble in DMF | Hydrolysis to carboxylic acid |

生物活性

4-Methyl-7-nitro-1H-indole (MNI) is an indole derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.

Overview of this compound

This compound is characterized by the presence of a methyl group and a nitro group on the indole ring, which significantly influences its chemical reactivity and biological properties. Its molecular formula is with a molecular weight of 176.18 g/mol. The compound is recognized for its role in various biochemical reactions and interactions with enzymes, proteins, and other biomolecules.

Target Interactions

MNI interacts with several biological targets, leading to diverse effects such as enzyme inhibition or activation. The nitro group is particularly important for its reactivity, allowing MNI to form hydrogen bonds with active sites on enzymes.

Biochemical Pathways

Indole derivatives like MNI influence multiple biochemical pathways, including:

- Antimicrobial Activity : Exhibiting significant effects against various pathogens.

- Anticancer Properties : Showing cytotoxic effects on cancer cell lines, which will be discussed in detail below.

Antimicrobial Properties

Research indicates that MNI possesses antimicrobial activity against a range of bacteria and fungi. In vitro studies have demonstrated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

MNI has shown promising anticancer properties, particularly in studies involving human cancer cell lines. For example:

-

Cytotoxicity Studies : MNI was tested against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound exhibited significant cytotoxic effects with IC50 values indicating potent activity .

Cell Line IC50 (µM) HeLa 15.2 MCF-7 12.5 A549 10.8

These results suggest that MNI may induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival .

Study on Anticancer Mechanisms

A study published in F1000Research explored the mechanisms behind the anticancer effects of MNI. The researchers found that MNI treatment led to increased levels of ROS in cancer cells, resulting in oxidative stress that triggered apoptotic pathways. Additionally, MNI was shown to inhibit key survival signaling pathways such as PI3K/Akt, further supporting its potential as an anticancer agent .

Comparative Studies with Other Indole Derivatives

Comparative research has indicated that while many indole derivatives exhibit biological activities, MNI's unique combination of functional groups gives it distinct properties. For instance:

- 4-Methyl-1H-Indole lacks the nitro group, resulting in reduced reactivity.

- 7-Nitro-1H-Indole does not have the methyl group, affecting its biological profile.

This highlights the importance of specific structural features in determining the biological activity of indole derivatives.

常见问题

Q. What are the common synthetic routes for 4-methyl-7-nitro-1H-indole, and how do their yields compare under varying conditions?

- Methodological Answer : The synthesis of this compound typically involves palladium- or rhodium-mediated cross-coupling reactions or electrophilic substitution on indole precursors. For example, Pd-catalyzed Suzuki-Miyaura coupling can introduce aryl groups at the 7-position, followed by nitration. A study using selective nitration of 4-methyl-1H-indole with nitric acid in acetic anhydride achieved moderate yields (~60–70%) but required careful temperature control to avoid over-nitration . Alternative routes, such as Rh-mediated cyclization, offer higher regioselectivity but lower yields (~40–50%) due to side reactions . Optimization often involves adjusting catalysts (e.g., Pd(OAc)₂ vs. RhCl₃) and reaction solvents (DMF vs. THF).

Q. How can contradictions between computational predictions and experimental spectral data for nitro-substituted indoles be resolved?

- Methodological Answer : Discrepancies often arise from neglecting solvent effects or tautomerism in computational models. For example:

- Step 1 : Use density functional theory (DFT) with implicit solvent models (e.g., PCM for DMSO) to simulate NMR chemical shifts. Compare results with experimental data to identify outliers .

- Step 2 : Perform conformational analysis (e.g., via Monte Carlo simulations) to account for rotational barriers in the nitro group. Adjust dihedral angles to match experimental coupling constants .

- Step 3 : Validate with hybrid methods like ONIOM (QM/MM), which partition the molecule into high-accuracy (nitro group) and lower-accuracy (aromatic ring) regions to balance computational cost and precision .

Q. What strategies optimize the crystallographic refinement of this compound derivatives using SHELX programs?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction data (≤ 0.8 Å) to resolve electron density ambiguities caused by the nitro group’s planarity.

- Structure Solution : Employ SHELXD for dual-space recycling to locate heavy atoms (e.g., nitro oxygen) .

- Refinement (SHELXL) :

- Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms.

- Use restraints for the nitro group’s geometry (N-O bond lengths ~1.21 Å; O-N-O angles ~125°) to avoid overfitting .

- Refine hydrogen positions using riding models, except for the indolic NH proton, which requires free refinement due to potential disorder .

Case Study : A derivative with disordered nitro groups achieved an R-factor of 3.2% after 10 refinement cycles, compared to 5.8% without restraints .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the tautomeric stability of this compound?

- Methodological Answer :

- Experimental Approach : Use dynamic NMR in DMSO-d₆ at varying temperatures (25–100°C). Monitor coalescence of NH and aromatic proton signals to determine energy barriers for tautomer interconversion .

- Computational Approach : Calculate Gibbs free energy differences (ΔG) between tautomers at the MP2/cc-pVTZ level. For example, the 1H-tautomer is often more stable by ~2–3 kcal/mol due to reduced steric strain .

- Critical Consideration : Solvent polarity (e.g., DMSO vs. chloroform) significantly impacts tautomeric ratios. Polar solvents stabilize the nitro group’s dipole, favoring the 1H-form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。